(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include acetyl chloride, dimethoxybenzene, and pyrrole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is unique due to its combination of functional groups and its potential for diverse applications. Unlike simpler compounds like dichloroaniline or 2,2’-bipyridyl, this compound offers a more complex structure that can interact with a wider range of molecular targets and participate in more varied chemical reactions.
Properties
IUPAC Name |
(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-12-19(13(2)26)20(16-8-7-15(28-3)11-17(16)29-4)25-21(27)18(30-22(25)24-12)10-14-6-5-9-23-14/h5-11,20,23H,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTQICCXZKRDFZ-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CN3)SC2=N1)C4=C(C=C(C=C4)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CN3)/SC2=N1)C4=C(C=C(C=C4)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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